molecular formula C9H9N3Na2O10S B095145 DNP-L-cysteic acid disodium salt hydrate CAS No. 16068-14-7

DNP-L-cysteic acid disodium salt hydrate

Cat. No.: B095145
CAS No.: 16068-14-7
M. Wt: 397.23 g/mol
InChI Key: MSLSYEHLHPKCOJ-QTPLPEIMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-L-cysteic acid disodium salt hydrate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitroaniline group, a sulfonate group, and a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-L-cysteic acid disodium salt hydrate typically involves multiple steps, starting with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then reacted with a sulfonated propanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps involve the precise control of reaction parameters and the use of advanced purification techniques to obtain the compound in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

DNP-L-cysteic acid disodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted sulfonate derivatives.

Scientific Research Applications

DNP-L-cysteic acid disodium salt hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DNP-L-cysteic acid disodium salt hydrate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the sulfonate and propanoate groups.

    Sulfanilic Acid: Contains a sulfonate group but lacks the dinitroaniline and propanoate groups.

    3-Nitropropanoic Acid: Contains a nitro group and a propanoate backbone but lacks the dinitroaniline and sulfonate groups.

Uniqueness

DNP-L-cysteic acid disodium salt hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

16068-14-7

Molecular Formula

C9H9N3Na2O10S

Molecular Weight

397.23 g/mol

IUPAC Name

disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate

InChI

InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1

InChI Key

MSLSYEHLHPKCOJ-QTPLPEIMSA-L

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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